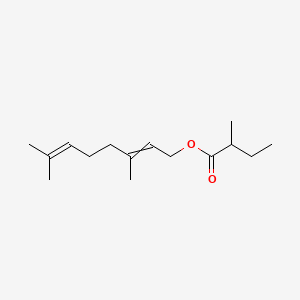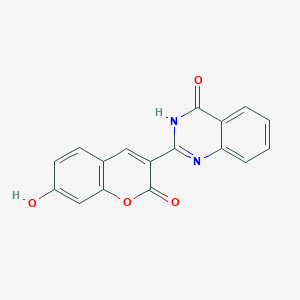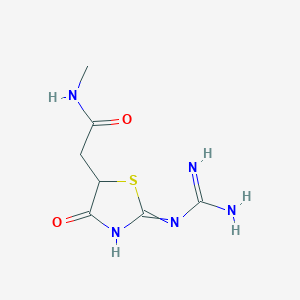![molecular formula C23H18ClN3O4 B14106229 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14106229.png)
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenols, furans, and pyrazoles. Common synthetic routes may involve:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy ketones.
Cyclization Reactions: Forming the heterocyclic ring structure through intramolecular reactions.
Halogenation: Introducing chlorine atoms into the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of chlorine atoms with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a potential candidate for drug development. Its structural features suggest it could interact with various biological targets, such as enzymes or receptors, leading to therapeutic effects.
Industry
In industry, the compound’s properties may be exploited for the development of new materials, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-chloro-2-hydroxyphenyl)-4,5-dihydropyrazole: A simpler analog with similar structural features.
5-(furan-2-ylmethyl)-4,5-dihydropyrazole: Another analog with a furan ring.
4-(3-hydroxyphenyl)-4,5-dihydropyrazole: An analog with a hydroxyphenyl group.
Uniqueness
The uniqueness of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its combination of functional groups and ring structures. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H18ClN3O4 |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H18ClN3O4/c1-12-8-18(29)16(10-17(12)24)20-19-21(26-25-20)23(30)27(11-15-6-3-7-31-15)22(19)13-4-2-5-14(28)9-13/h2-10,22,28-29H,11H2,1H3,(H,25,26) |
InChI-Schlüssel |
DGRQFBCHZGUSKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(benzyloxy)-3-methoxyphenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14106166.png)


![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106192.png)
![3-(but-3-en-2-yl)-1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14106197.png)
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/structure/B14106198.png)
![3-(3,4-dichlorobenzyl)-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106216.png)
![11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide](/img/structure/B14106223.png)
![5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14106234.png)

![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106244.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14106252.png)
